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Compound of Interest

Compound Name: 2-Methyl-1-decanol

CAS No.: 18675-24-6

Cat. No.: B097644

Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-1-
decanol (CAS No: 18675-24-6), a branched-chain fatty alcohol. Aimed at researchers,

scientists, and professionals in drug development, this document offers a detailed examination

of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The content herein is structured to provide not only the spectral data but also the underlying

scientific principles and experimental considerations for its acquisition and interpretation.

Introduction
2-Methyl-1-decanol is a C11 aliphatic alcohol with a methyl branch at the second carbon

position. This structural feature imparts specific physicochemical properties that are of interest

in various fields, including formulation science and the study of natural volatiles.[1] Accurate

spectroscopic characterization is paramount for its unambiguous identification, purity

assessment, and for understanding its chemical behavior in different matrices. This guide will

delve into the predicted ¹H and ¹³C NMR spectra, the expected IR absorption bands, and an

analysis of its experimentally determined electron ionization mass spectrum.
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To facilitate the discussion of the spectroscopic data, the following numbering scheme is used

for the carbon and hydrogen atoms of 2-Methyl-1-decanol.

Caption: Molecular structure and atom numbering of 2-Methyl-1-decanol.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic

molecules. Due to the unavailability of publicly accessible experimental spectra, this section

provides a detailed prediction of the ¹H and ¹³C NMR spectra of 2-Methyl-1-decanol.

A. Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to show distinct signals corresponding to the different

chemical environments of the protons in the molecule. The chemical shifts are influenced by

the electronegativity of the neighboring oxygen atom and the overall electronic environment.
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Causality behind Predicted Chemical Shifts and Multiplicities:

-CH₂OH (C1 protons): These protons are adjacent to the electronegative oxygen atom,

causing them to be deshielded and appear at the lowest field (~3.45 ppm). They are coupled

to the proton on C2, and due to the prochiral nature of C1, they are diastereotopic and may

appear as a complex multiplet.

-CH- (C2 proton): This proton is coupled to the protons on C1, C3, and the methyl group at

C11, resulting in a complex multiplet.
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Aliphatic Chain (-CH₂-) (C3-C9 protons): The protons on these methylene groups are in

similar chemical environments and will overlap in the aliphatic region of the spectrum (~1.20

- 1.40 ppm).

Terminal -CH₃ (C10 protons): This terminal methyl group is expected to appear as a triplet

due to coupling with the adjacent methylene group (C9).

Branched -CH₃ (C11 protons): This methyl group is attached to the chiral center (C2) and will

appear as a doublet due to coupling with the single proton on C2.

-OH proton: The chemical shift of the hydroxyl proton is highly variable and depends on

concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a

broad singlet and can be exchanged with D₂O.

B. Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals,

corresponding to the 11 carbon atoms in the molecule.
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Rationale for Predicted Chemical Shifts:

-CH₂OH (C1): This carbon is directly attached to the electronegative oxygen atom, causing a

significant downfield shift to ~68 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b097644?utm_src=pdf-body-href
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


-CH- (C2): This methine carbon is also influenced by the nearby oxygen and is expected

around ~39 ppm.

Aliphatic Chain (-CH₂- and -CH₃): The remaining carbons of the decyl chain will appear in

the typical aliphatic region. The terminal methyl carbon (C10) will be the most upfield (~14

ppm). The branched methyl (C11) will be slightly downfield from the terminal methyl. The

methylene carbons will have chemical shifts that are subtly influenced by their position

relative to the branch point and the hydroxyl group.

C. Experimental Protocol: NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data for 2-Methyl-1-decanol would

involve the following steps:

Sample Preparation:

Dissolve approximately 10-20 mg of 2-Methyl-1-decanol in ~0.6 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Filter the solution into a 5 mm NMR tube.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans

to achieve a good signal-to-noise ratio.

To confirm the hydroxyl proton, a D₂O exchange experiment can be performed. Add a drop

of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak should

disappear or significantly diminish.
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¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a spectrum with single

lines for each unique carbon atom.

For further structural confirmation, Distortionless Enhancement by Polarization Transfer

(DEPT) experiments (DEPT-90, DEPT-135) can be run to differentiate between CH, CH₂,

and CH₃ groups.[2]

II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

IR spectrum of 2-Methyl-1-decanol will be dominated by absorptions corresponding to the O-H

and C-H bonds.
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Interpretation of Key Absorption Bands:

O-H Stretch: The most characteristic peak will be a broad and strong absorption in the region

of 3200-3600 cm⁻¹, which is indicative of the hydroxyl group and its involvement in

intermolecular hydrogen bonding.[3]

C-H Stretch: Strong absorptions between 2850 and 2960 cm⁻¹ are due to the stretching

vibrations of the numerous C-H bonds in the aliphatic chain and methyl groups.
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C-O Stretch: A strong absorption in the fingerprint region, typically between 1000 and 1260

cm⁻¹, corresponds to the C-O stretching vibration of the primary alcohol.

Experimental Protocol: IR Data Acquisition
Sample Preparation:

For liquid samples like 2-Methyl-1-decanol, the simplest method is to place a drop of the

neat liquid between two salt plates (e.g., NaCl or KBr).

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a

drop of the sample directly on the ATR crystal.

Data Acquisition:

Acquire a background spectrum of the empty IR beam path or the clean ATR crystal.

Acquire the sample spectrum.

The instrument's software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)
The electron ionization mass spectrum of 2-Methyl-1-decanol provides valuable information

about its molecular weight and fragmentation pattern. The following data and interpretation are

based on the spectrum available in the NIST Chemistry WebBook.[4]

A. Electron Ionization Mass Spectrum Data
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B. Interpretation of the Fragmentation Pattern
The molecular ion peak ([M]⁺) at m/z 172 is expected to be of very low abundance or absent,

which is characteristic of long-chain alcohols.[5] The fragmentation pattern is dominated by

cleavage of C-C bonds.

α-Cleavage: Cleavage of the bond between C1 and C2 is not a major pathway. However,

cleavage of the bond between C2 and C3 would lead to a fragment at m/z 45

([CH₃CHCH₂OH]⁺), which is not a prominent peak.

Loss of Water: A peak corresponding to the loss of water ([M-18]) is often observed for

alcohols, but it is not a major peak in this case.

Alkyl Chain Fragmentation: The most prominent peaks in the spectrum are due to the

fragmentation of the long alkyl chain, leading to a series of carbocations with m/z values of

43, 57, 71, 85, etc., differing by 14 mass units (a CH₂ group). This is a very common

fragmentation pattern for long-chain aliphatic compounds.

Loss of the Hydroxymethyl Group: A peak at m/z 141 corresponds to the loss of the CH₂OH

radical ([M-31]), which is a common fragmentation pathway for primary alcohols.
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Caption: Proposed key fragmentation pathways for 2-Methyl-1-decanol in EI-MS.

C. Experimental Protocol: Mass Spectrometry Data
Acquisition

Sample Introduction:

For a volatile compound like 2-Methyl-1-decanol, Gas Chromatography-Mass

Spectrometry (GC-MS) is the preferred method.

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is

injected into the GC.

The GC separates the components of the sample, and the pure compound then enters the

mass spectrometer.

Ionization:

Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate

reproducible fragmentation patterns.

Mass Analysis:
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A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-

to-charge ratio.

Detection:

An electron multiplier or similar detector records the abundance of each ion.

Conclusion
This technical guide has provided a comprehensive overview of the key spectroscopic data for

2-Methyl-1-decanol. While experimental NMR and IR spectra are not readily available in

public databases, this guide offers robust predictions based on established spectroscopic

principles. The analysis of the experimentally determined mass spectrum from the NIST

database provides crucial information for its identification. The detailed protocols and

interpretations herein serve as a valuable resource for scientists and researchers working with

this compound, ensuring its accurate characterization and facilitating its application in various

scientific endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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